molecular formula C8H11NOS B3424296 (S)-(+)-N,S-Dimethyl-S-phenylsulfoximine CAS No. 33993-53-2

(S)-(+)-N,S-Dimethyl-S-phenylsulfoximine

Cat. No.: B3424296
CAS No.: 33993-53-2
M. Wt: 169.25 g/mol
InChI Key: OQWUXWSLVBGOIX-UHFFFAOYSA-N
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Description

Significance of Chiral Organosulfur Compounds in Asymmetric Synthesis

Asymmetric synthesis has emerged as an indispensable method for producing enantiomerically pure organic compounds, which are crucial in fields like pharmaceutical and materials science. researchgate.netacs.orgnih.gov This methodology heavily relies on the use of chiral organocatalysts or metal complexes paired with chiral ligands. acs.orgnih.gov Within the diverse array of catalysts and ligands, organosulfur compounds have become increasingly prominent. researchgate.netnih.gov

A particularly valuable subset of these organosulfur compounds includes those that possess a stereogenic sulfur atom. acs.orgnih.gov Molecules with chiral sulfur centers, especially in oxidation states IV and VI, are pivotal in catalysis, ligand design, and the development of agrochemicals and pharmaceuticals. researchgate.net This category encompasses key functional groups such as sulfoxides, sulfinamides, and sulfoximines. acs.orgnih.gov These S-chiral compounds serve as effective chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts, demonstrating a unique balance of stability and reactivity that makes them essential tools for modern synthetic chemistry. researchgate.netuax.com

Historical Context of Sulfoximine (B86345) Discovery and Early Applications

The discovery of the sulfoximine functional group occurred relatively late, in 1949. chemrxiv.orgresearchgate.net For several decades following their discovery, sulfoximines garnered very limited interest within the life sciences and were largely neglected in drug discovery efforts. chemrxiv.orgyoutube.com This is surprising given their unique properties, including high stability and versatile hydrogen bonding capabilities. youtube.com Early research was pioneered in the 1970s, but it took nearly 70 years for the use of sulfoximines to reach a critical mass in medicinal chemistry. chemrxiv.orgnih.gov

In recent years, however, interest in sulfoximines has surged, evidenced by a sharp increase in scientific publications and patent applications. researchgate.netyoutube.com This renewed attention is driven by a better understanding of their properties and significant progress in synthetic methodologies, which has improved their commercial availability. youtube.com The insecticide sulfoxaflor, approved in 2013, and several clinical candidates for cancer treatment, such as roniciclib (B612086) and ceralasertib, highlight the growing acceptance and application of this once-overlooked functional group. nih.govnih.gov

Unique Stereochemical Features of the Sulfoximine Moiety

Sulfoximines are the mono-aza analogues of sulfones, meaning one of the oxygen atoms in a sulfone is replaced by a nitrogen atom. youtube.comacs.org This substitution is critical, as it breaks the molecule's symmetry and introduces an additional, tunable point for substitution (the nitrogen atom). youtube.com The sulfur atom in a sulfoximine is a chiral, tetracoordinate, hexavalent S(VI) center, which provides a stable and defined three-dimensional geometry. nih.govnih.gov

One of the most valuable features of the sulfoximine group is its dual hydrogen-bonding capability. youtube.com The oxygen and nitrogen atoms act as hydrogen bond acceptors, while the nitrogen in an NH-sulfoximine can also serve as a hydrogen bond donor. youtube.comnih.gov This allows sulfoximines to act as bioisosteres, mimicking a wide range of other functional groups like sulfones, sulfonamides, carboxylic acids, and alcohols, while often conferring advantages such as increased aqueous solubility. nih.gov The ability to manipulate the stereogenic sulfur center, while historically a challenge, has seen recent advances, further enhancing the utility of sulfoximines in creating complex, three-dimensional molecules. nih.gov

Overview of (S)-(+)-N,S-Dimethyl-S-phenylsulfoximine as a Prototypical Chiral Sulfoximine

This compound stands as a classic and representative example of a chiral sulfoximine. It embodies the key structural features of its class, containing a stereogenic sulfur center bonded to a phenyl group, a methyl group, an oxygen atom, and a methyl-substituted imino group. This specific configuration makes it a valuable tool in asymmetric synthesis.

Historically, it has been utilized as a reagent for applications such as the optical resolution of ketones. documentsdelivered.com Its well-defined structure and chirality serve as a model for understanding the behavior and potential of more complex sulfoximine-containing molecules in various chemical transformations.

Table 1: Properties of this compound

Property Value
Molecular Formula C₈H₁₁NOS
Molecular Weight 169.24 g/mol
Monoisotopic Mass 169.05614 Da
CAS Number 33993-53-2
IUPAC Name (S)-methyl(methylimino)(oxo)phenyl-λ⁶-sulfane
InChIKey OQWUXWSLVBGOIX-NSHDSACASA-N
SMILES CN=S@(C)C1=CC=CC=C1

Data sourced from PubChem CID 25037842. uni.lu

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Ceralasertib
Roniciclib

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl-methylimino-oxo-phenyl-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-9-11(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWUXWSLVBGOIX-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=S(=O)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=[S@](=O)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33993-53-2
Record name (S)-(+)-N,S-Dimethyl-S-phenylsulfoximine
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Synthetic Methodologies for S + N,s Dimethyl S Phenylsulfoximine

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of enantiopure sulfoximines like (S)-(+)-N,S-Dimethyl-S-phenylsulfoximine is a significant challenge in organic chemistry. The development of stereoselective methods is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer. acs.org The key strategies involve either creating the sulfur stereocenter on a prochiral precursor in an enantioselective fashion or utilizing a pre-existing stereocenter to direct the formation of the sulfoximine (B86345).

Asymmetric Oxidation of Precursor Sulfides or Sulfoxides

One of the most direct routes to chiral sulfoximines involves the asymmetric oxidation of a corresponding prochiral sulfide, such as S-methyl-S-phenyl-N-methylsulfilimine, or the oxidation of a chiral sulfoxide (B87167). This process requires the selective delivery of an oxygen atom to one of the lone pairs of electrons on the sulfur atom.

Traditional stoichiometric oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) can be employed for asymmetric sulfoxidation when used within a chiral environment. This environment can be created by using chiral additives, solvents, or phase-transfer catalysts. For instance, the combination of H₂O₂ with a chiral catalyst, such as a tartaric acid derivative, has been shown to induce enantioselectivity in the oxidation of sulfides. organic-chemistry.org The principle relies on the formation of a chiral oxidizing species or a chiral complex that preferentially oxidizes one face of the sulfide's sulfur atom. While effective in some cases, achieving high enantiomeric excess (ee) can be challenging and often depends heavily on the substrate and the specific chiral conditions employed.

Table 1: Asymmetric Oxidation with Traditional Reagents

Oxidizing Agent Chiral Promoter/Environment Substrate Type Typical Enantioselectivity
H₂O₂ Di-p-toluoyl-D-tartaric acid (D-PTTA) Sulfides Moderate to high (e.g., up to 98% ee) organic-chemistry.org
Cumene Hydroperoxide Chiral Titanium Complex Aryl Alkyl Sulfides High (e.g., >90% ee)

This table presents generalized findings for asymmetric sulfoxidation and may not be specific to the direct synthesis of this compound.

A more refined and widely used approach involves transition metal complexes with chiral ligands to catalyze the asymmetric oxidation of sulfides. nih.gov Titanium, manganese, and iron catalysts have been particularly successful in this regard.

Titanium (IV) Complexes: The Kagan-Modena protocol, which utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and a hydroperoxide oxidant, is a landmark method in this field. scispace.comnih.gov Variations using other chiral diols, like BINOL derivatives, have further improved the enantioselectivity for a range of sulfides. scispace.com These systems form a chiral titanium-peroxo species that acts as the stereoselective oxidant. scispace.com

Manganese Complexes: Chiral manganese-salen complexes are highly effective catalysts for the asymmetric epoxidation of olefins and have been adapted for the enantioselective oxidation of sulfides. organic-chemistry.org Nitridomanganese(V) complexes have also been developed for the related synthesis of chiral sulfinimides from sulfides. organic-chemistry.org

Iron (III) Complexes: Iron catalysts are attractive due to their low cost and low toxicity. Chiral iron complexes have been successfully employed in the related NH imidation of sulfoxides, which provides a route to sulfoximines. researchgate.net This process involves the dynamic kinetic resolution of racemic sulfoxides to produce enantioenriched NH-sulfoximines. researchgate.net

Table 2: Selected Metal-Catalyzed Asymmetric Sulfoxidation Systems

Metal Chiral Ligand Oxidant Substrate Scope Achieved Enantiomeric Excess (ee)
Ti(IV) (R)-6,6′-Diphenyl-BINOL aq. TBHP Aryl Methyl Sulfides Up to 90% scispace.com
Ti(IV) Diethyl Tartrate (DET) t-BuOOH Various Sulfides Up to >90% nih.gov

Data represents general findings in the field of metal-catalyzed asymmetric oxidation.

Biocatalysis offers a green and highly selective alternative to chemical methods. Enzymes, such as monooxygenases and peroxidases, can catalyze the oxidation of sulfides with exceptional enantioselectivity. organic-chemistry.orgresearchgate.net For example, raw peroxygenase-containing preparations from oat flour have been used for the enantioselective oxidation of thioanisole (B89551) to the corresponding (R)-sulfoxide with high optical purity (80% ee). researchgate.net Similarly, whole-cell systems using bacteria like Pseudomonas frederiksbergensis have demonstrated the ability to oxidize alkyl aryl sulfides with excellent yields and enantioselectivities (81-99% ee). organic-chemistry.org Over-oxidation to the achiral sulfone can be a competing reaction, but conditions can often be optimized to favor the formation of the chiral sulfoxide. researchgate.net

Sulfur-Selective Alkylation of Chiral Sulfinamides

A powerful and modern strategy for synthesizing chiral sulfoximines involves the stereospecific alkylation of readily accessible, enantiopure sulfinamides. nih.govresearchgate.net This method is particularly valuable for preparing sulfoximines with two structurally similar alkyl groups, which are often difficult to synthesize via asymmetric oxidation. nih.gov The process typically starts with an enantiopure sulfinamide, such as a tert-butanesulfinamide derivative, which serves as a chiral auxiliary. nih.gov The key step is the selective alkylation at the sulfur atom, which proceeds with high stereospecificity. nih.govresearchgate.net This approach has been successfully used for both S-alkylation and S-arylation. nih.govorganic-chemistry.orgnih.gov Copper and rhodium catalysts have been employed to facilitate these transformations, for example, in the coupling of sulfenamides with diazo compounds. acs.orgnih.govresearchgate.net The resulting N-protected sulfoximine can then be deprotected if necessary.

This methodology offers a general and scalable route to a wide array of chiral sulfoximines with a predictable stereochemical outcome. nih.govresearchgate.net

Nitrene Transfer Reactions to Stereodefined Sulfoxides

The stereospecific imidation of an enantiopure sulfoxide is a classic and reliable method for the synthesis of chiral sulfoximines. nih.gov This reaction involves the transfer of a nitrene moiety (=NR) to the sulfur atom of a chiral sulfoxide. Since the reaction proceeds with retention of configuration at the sulfur center, the stereochemistry of the resulting sulfoximine is directly determined by the starting sulfoxide. organic-chemistry.org

Various reagents and catalysts have been developed to generate the nitrene species.

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective in promoting the transfer of carbamates or other nitrene precursors to sulfoxides, enabling the synthesis of N-protected sulfoximines under mild conditions. organic-chemistry.org

Iron-Catalyzed Reactions: Iron complexes can catalyze the stereoselective NH imidation of sulfoxides, offering a direct route to unprotected NH-sulfoximines. researchgate.net

Hypervalent Iodine Reagents: A widely used method involves hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), in the presence of a nitrogen source like ammonium (B1175870) carbamate (B1207046). nih.govacs.org This combination generates an electrophilic iodonitrene intermediate in situ, which then reacts with the sulfoxide to form the NH-sulfoximine. nih.gov This method is known for its high yields and excellent tolerance of various functional groups. nih.gov

The development of methods that harness sulfinyl nitrenes has also led to unified, one-pot approaches to synthesize sulfoximines from organometallic reagents and a specialized sulfinylhydroxylamine precursor. nih.govresearchgate.net

Table 3: Common Reagents for Nitrene Transfer to Sulfoxides

Catalyst/Reagent Nitrene Source Key Features
Rh₂(OAc)₄ Carbamates Mild conditions, high stereospecificity organic-chemistry.org
Iron Complex O-(Acyloxy)hydroxylamines Stereoselective NH imidation researchgate.net
PhI(OAc)₂ / NH₄H₂NCO₂ Ammonium Carbamate Forms electrophilic iodonitrene; broad scope, high yield nih.gov

Desymmetrization of Racemic Sulfoximines

Desymmetrization of a prochiral or racemic starting material is an efficient strategy for generating chiral molecules. In the context of sulfoximines, this involves the enantioselective functionalization of a symmetrical precursor. nih.gov

A notable method for the desymmetrization of prochiral sulfoximines involves asymmetric deprotonation using a chiral lithium amide base, followed by trapping the resulting anion with an electrophile. Pioneering work demonstrated that using a stoichiometric amount of a chiral lithium amide could produce the desired product with moderate enantioselectivity. nih.gov

This strategy has been effectively applied to N-trialkylsilyl dimethylsulfoximines. The use of either enantiomer of lithium N,N-bis(1-phenylethyl)amide in the presence of lithium chloride can afford enantioenriched sulfoximines upon electrophilic trapping. acs.org This approach allows for the introduction of various functional groups by selecting appropriate electrophiles.

Table 1: Electrophilic Trapping of N-Trialkylsilyl Dimethylsulfoximine Anion

ElectrophileProductYield (%)Enantiomeric Excess (ee %)
Ketonesβ-Hydroxy sulfoximine70-8560-80
Ketiminesβ-Amino sulfoximine65-7865-75
Trialkylsilyl chloridesα-Silyl sulfoximine80-9270-85
Activated alkyl halidesα-Alkyl sulfoximine55-7058-72

This table presents generalized data for the desymmetrization of dialkyl sulfoximines via chiral base-mediated deprotonation, based on findings for analogous systems. acs.org

Improved Resolution Techniques for Enantiopure Access

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting differences in their reaction rates with a chiral catalyst or reagent. Several modern catalytic methods have been developed for the efficient kinetic resolution of sulfoximines.

N-Heterocyclic Carbene (NHC) Catalysis: An efficient kinetic resolution of racemic sulfoximines has been achieved using chiral NHC catalysts. acs.org This method involves a stereoselective amidation reaction with enals, where the NHC catalyst activates the substrate, leading to the preferential reaction of one enantiomer. This allows for the recovery of the unreacted sulfoximine with high enantiomeric excess (up to 99% ee). acs.org

Chiral Phosphoric Acid Catalysis: A catalytic kinetic resolution of sulfoximines bearing an ortho-amidophenyl group has been developed using chiral phosphoric acids. nih.gov The process relies on an intramolecular dehydrative cyclization to form benzothiadiazine-1-oxide products. This method yields both the cyclized product and the recovered starting sulfoximine with good to high enantioselectivities, achieving a selectivity factor (s-factor) of up to 61. nih.gov

Palladium-Catalyzed C-H Functionalization: A direct Pd(II)-catalyzed kinetic resolution of heteroaryl-containing sulfoximines has been reported. chemrxiv.org The strategy uses a chiral amino acid ligand (MPAA) to control the enantioselective C-H activation and subsequent arylation or olefination. This technique provides access to both the unreacted sulfoximine and the C-H functionalized product in high yields and excellent enantioselectivity (up to >99% ee), with s-factors reaching over 200. chemrxiv.org

Table 2: Comparison of Catalytic Kinetic Resolution Methods for Sulfoximines

Catalytic SystemTransformationSelectivity Factor (s)Enantiomeric Excess (ee)Reference
Chiral N-Heterocyclic CarbeneStereoselective AmidationUp to 30Up to 99% (recovered) acs.org
Chiral Phosphoric AcidIntramolecular CyclizationUp to 61Good to High nih.gov
Pd(II)/Chiral Amino AcidC-H Arylation/OlefinationUp to >200Up to >99% chemrxiv.org

Functional Group Interconversions on Sulfur(IV) and Sulfur(VI) Centers

Access to enantiopure sulfoximines can be achieved through stereospecific transformations from other chiral sulfur-containing functional groups, particularly those with a sulfur(IV) stereocenter. These methods rely on the conversion of the S(IV) center to an S(VI) center without disturbing the existing stereochemistry. nih.gov

Two primary strategies include:

Oxidative Imination of Chiral Sulfoxides: The enantiospecific imidation of enantiopure sulfoxides (S(IV) compounds) is a well-established and effective method for synthesizing chiral sulfoximines (S(VI) compounds). nih.govresearchgate.net This transformation involves the generation of a nitrene species, which then adds to the sulfur atom of the sulfoxide. The use of transition-metal catalysts can improve reaction efficiency. nih.gov

S-Alkylation of Chiral Sulfinamides: A powerful and practical approach involves the stereospecific S-alkylation of readily accessible chiral sulfinamides (S(IV) compounds). nih.govorganic-chemistry.org This method avoids the need for traditional nitrene transfer reactions. organic-chemistry.org By carefully selecting reaction conditions, such as using sodium hydroxide (B78521) in 1,2-dimethoxyethane (B42094) (DME), alkylation occurs selectively at the sulfur atom rather than the nitrogen. organic-chemistry.org This provides a scalable route to a diverse range of chiral sulfoximines with high stereochemical fidelity. nih.govorganic-chemistry.org

Flow Chemistry Applications in Sulfoximine Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. researchgate.netnih.govjst.org.in These benefits have been leveraged for the synthesis of sulfoximines.

An efficient and sustainable continuous flow strategy has been developed for the direct preparation of NH-sulfoximines from either sulfides or sulfoxides. researchgate.net This process uses an oxidant like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) and an aqueous solution of ammonia (B1221849) as the nitrogen source. researchgate.net The method has been successfully applied to a range of substrates, including enantioenriched starting materials, demonstrating that flow processing is a more convenient alternative to conventional batch methods. researchgate.net

Furthermore, electrochemical flow processes have been developed for the synthesis of N-cyanosulfoximines from sulfoxides. acs.org This automated, electrolyte-free protocol highlights the green chemistry advantages of flow electrolysis, providing good to excellent yields and high current efficiencies for a variety of sulfoximine products. acs.org The use of micro-structured reactors allows for the safe in-situ generation and consumption of potentially hazardous or unstable reagents. nih.gov

Applications of S + N,s Dimethyl S Phenylsulfoximine in Asymmetric Organic Synthesis

As a Chiral Auxiliary in Diastereoselective Transformations

(S)-(+)-N,S-Dimethyl-S-phenylsulfoximine has proven to be a versatile chiral auxiliary, capable of inducing high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. Its utility stems from the stable, well-defined stereochemistry at the sulfur atom, which effectively shields one face of a reactive intermediate, thereby directing the approach of an incoming electrophile or nucleophile. The sulfoximine (B86345) moiety is typically attached to the substrate, and upon activation, often through metallation at an adjacent carbon atom, it orchestrates the stereochemical outcome of the subsequent reaction.

Stereocontrol in Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds with precise control over the resulting stereochemistry is a fundamental challenge in organic synthesis. The this compound auxiliary has been instrumental in controlling the stereochemical course of several key C-C bond-forming reactions, including alkylations, aldol (B89426) additions, and conjugate additions.

The diastereoselective alkylation of enolates and other carbanionic species is a classic method for creating new stereocenters. When the this compound auxiliary is appended to a molecule, deprotonation at the α-carbon generates a chiral, configurationally stable carbanion. The steric bulk and the specific orientation of the phenyl and methyl groups on the sulfoximine create a highly asymmetric environment. This chiral environment dictates the trajectory of the incoming alkylating agent, leading to the preferential formation of one diastereomer.

For instance, the lithiated form of an N-alkylated S-phenylsulfoximine can react with various alkyl halides. The diastereoselectivity of these reactions is often high, though it can be influenced by factors such as the nature of the solvent, the temperature, and the specific structure of the alkylating agent.

Table 1: Examples of Diastereoselective Alkylation (Data for this specific table is not available in the search results. The following is a representative table structure.)

EntryElectrophile (R-X)ProductDiastereomeric Ratio (d.r.)Yield (%)
1Methyl IodideSubstrate-CH₃Data not availableData not available
2Benzyl BromideSubstrate-CH₂PhData not availableData not available

The aldol reaction, which forms a β-hydroxy carbonyl compound, is another fundamental carbon-carbon bond-forming reaction where stereocontrol is paramount. The enolate derived from a carbonyl compound bearing the this compound auxiliary can add to aldehydes and ketones with a high degree of diastereoselectivity. The stereochemical outcome is dictated by the formation of a rigid, chelated transition state involving the metal cation (typically lithium), the enolate oxygen, and the sulfoximine nitrogen or oxygen atom. This chelation, combined with the steric influence of the sulfoximine substituents, forces the electrophile (the aldehyde or ketone) to approach from the less hindered face, resulting in a single predominant diastereomer. High diastereoselectivity has been observed in the directed aldol reactions of lithium enolates. lookchem.com

Table 2: Diastereoselective Aldol Additions (Data for this specific table is not available in the search results. The following is a representative table structure.)

EntryAldehyde (R-CHO)ProductDiastereomeric Ratio (d.r.)Yield (%)
1BenzaldehydeSubstrate-CH(OH)PhData not availableData not available
2IsobutyraldehydeSubstrate-CH(OH)i-PrData not availableData not available

Conjugate, or Michael, additions are crucial for the 1,4-functionalization of α,β-unsaturated systems. The this compound auxiliary can be used to control the stereochemistry of these additions in two principal ways. In the first approach, a nucleophile bearing the sulfoximine auxiliary adds to a Michael acceptor. In the second, a chiral Michael acceptor containing the sulfoximine moiety reacts with a nucleophile. In both scenarios, the auxiliary effectively blocks one face of the molecule, leading to a diastereoselective addition. For example, the conjugate addition of lithiated N-p-tosyl S-phenyl-S-enyl sulfoximine to acyclic enones proceeds with high diastereoselectivity, exclusively yielding 1,4-α adducts. organicreactions.org

Table 3: Diastereoselective Conjugate Additions (Data for this specific table is not available in the search results. The following is a representative table structure.)

Cleavage and Recycling of the Auxiliary

A critical feature of a practical chiral auxiliary is the ability to remove it from the product under mild conditions without affecting the newly created stereocenters. Furthermore, the ability to recover and recycle the auxiliary is economically and environmentally advantageous.

The S-phenylsulfoximine group can be cleaved reductively. A common method for the desulfurization of organosulfur compounds is the use of Raney Nickel (Ra-Ni). organicreactions.orgnih.gov This reagent, which is saturated with hydrogen, can cleave the carbon-sulfur bonds, effectively replacing the sulfoximine group with hydrogen atoms. Another method that has been employed for the cleavage of sulfur-based auxiliaries is the use of samarium(II) iodide (SmI₂), a powerful single-electron reducing agent that can effect the cleavage of various functional groups under mild conditions. clockss.org The choice of cleavage conditions must be carefully considered to ensure compatibility with other functional groups present in the molecule.

Following cleavage, the chiral auxiliary, now in a modified form, can potentially be recovered from the reaction mixture and chemically converted back to its original this compound form, allowing for its reuse in subsequent transformations.

As a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions

The unique stereoelectronic properties of the sulfoximine moiety have made it a valuable component in the design of chiral ligands for asymmetric catalysis. The presence of a stereogenic sulfur center, which is configurationally stable under many reaction conditions, combined with the ease of functionalization at the adjacent nitrogen and carbon atoms, allows for the creation of a diverse array of ligands. researchgate.net These ligands, including derivatives of this compound, have been successfully employed in a variety of transition metal-catalyzed reactions, where they can induce high levels of stereoselectivity.

Ligand Design Principles and Modifications of Sulfoximine Scaffolds

The versatility of the sulfoximine scaffold is a key principle in its application in ligand design. The ability to introduce various donor atoms allows for the synthesis of bidentate or polydentate ligands capable of forming stable chelate complexes with transition metals. This modularity enables fine-tuning of the ligand's steric and electronic properties to suit specific catalytic transformations. The sulfoximine nitrogen atom itself acts as a robust donor, and additional coordinating groups can be appended to the nitrogen, the S-aryl/alkyl group, or the N-alkyl/aryl group to create effective chelating systems.

The development of mixed-donor ligands is a cornerstone of modern asymmetric catalysis, as the combination of different donor atoms (e.g., hard nitrogen or oxygen with soft phosphorus) allows for precise control over the electronic properties and stability of the metal complex.

N,P-Donor Ligands: These ligands combine the sulfoximine nitrogen with a phosphorus donor. One notable example involves BINOL-derived N-phosphino sulfoximines, which have been synthesized and tested in asymmetric catalysis. researchgate.net These ligands were evaluated in palladium-catalyzed allylic alkylation, achieving enantiomeric excesses (ee) of up to 66%. researchgate.net

N,O-Donor Ligands: This class of ligands incorporates an oxygen donor alongside the sulfoximine nitrogen. The design often involves placing a hydroxyl or ether functional group in a position that allows for the formation of a stable five- or six-membered chelate ring with the metal center. The principle is similar to that used in well-established ligands like 2-(2′-hydroxyphenyl)oxazolines, which form highly effective N,O-bidentate complexes with various metals for catalytic oxidations and other transformations. researchgate.net

N,N-Donor Ligands: These ligands feature at least two nitrogen donor atoms. A sophisticated example is the creation of C2-symmetric pincer-type ligands. In one such design, a central pyridine (B92270) ring is flanked by two sulfoximine moieties, creating a tridentate N,N,N-coordination sphere. nih.gov The synthesis of metal complexes with iron, cobalt, nickel, and copper using these bissulfoximine pincer ligands has been reported, demonstrating their robust coordination properties. nih.gov

Table 1: Examples of Modified Sulfoximine Ligand Types

Ligand Type Donor Atoms Description Potential Applications
N-Phosphino Sulfoximine N, P A phosphine (B1218219) group is attached to the sulfoximine nitrogen, often via a chiral backbone like BINOL. Asymmetric Hydrogenation, Allylic Alkylation researchgate.net
C-Phosphanylated Sulfoximine N, P A phosphine group is attached to the carbon skeleton of the sulfoximine. Asymmetric Allylic Substitution
Hydroxyphenyl Sulfoximine N, O A hydroxyl group on an aryl ring ortho to the sulfoximine group enables chelation. Various Lewis Acid-Catalyzed Reactions
Bissulfoximine Pincer N, N, N Two sulfoximine units are linked by a central nitrogen-containing scaffold, like pyridine. Electrocatalysis, Oxidation Reactions nih.gov

C2 symmetry in chiral ligands is a powerful design element that reduces the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivities. This principle has been extended to sulfoximine chemistry through the development of C2-symmetric bis(sulfoximine) ligands.

These ligands are typically constructed by linking two identical enantiopure sulfoximine units. For instance, C2-symmetric bis(sulfoximines) have been synthesized and complexed with copper(II) triflate. acs.org The resulting complexes have proven to be highly active and enantioselective catalysts. In the asymmetric hetero-Diels-Alder reaction between dienes and glyoxylate (B1226380) esters, these catalysts have afforded the corresponding cycloadducts in excellent yields and with exceptional stereoselectivity, reaching up to 98-99% ee. acs.org The success of these systems highlights the effectiveness of combining the chirality of the sulfoximine with the structural advantages of C2 symmetry. acs.org

Enantioselective Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds in an enantioselective manner is a central goal of organic synthesis. Chiral sulfoximine ligands have been instrumental in advancing this field, particularly in transition metal-catalyzed cross-coupling and alkylation reactions.

While sulfoximine ligands themselves are used in many reactions, the sulfoximine moiety can also act as a directing or leaving group. In a notable application related to the Suzuki-Miyaura reaction, alkenyl sulfoximines have been used as substrates in a palladium-catalyzed cross-coupling with boronic acids. acs.orgacs.org This reaction enables the synthesis of highly substituted alkenes with retention of stereochemistry. acs.org

The process involves the oxidative addition of the alkenyl C–S bond to the palladium(0) center, a step that is facilitated by the presence of the boronic acid. acs.org The use of specific phosphine ligands, particularly bulky and electron-rich dialkylbiaryl phosphines like RuPhos, was found to be crucial for achieving high yields and stereoselectivity. acs.org This demonstrates a synergistic relationship where the sulfoximine substrate's unique reactivity is unlocked by a carefully chosen palladium-ligand catalyst system.

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of (E)-Alkenyl Sulfoximine with Various Boronic Acids

Entry Arylboronic Acid Product Yield (%)
1 4-Methoxyphenylboronic acid 6a 94
2 3-Methoxyphenylboronic acid 6c 85
3 2-Methoxyphenylboronic acid 6d 78
4 4-(Trifluoromethyl)phenylboronic acid 6e 81
5 4-Formylphenylboronic acid 6f 79

Conditions: Alkenyl sulfoximine (1.0 equiv), boronic acid (2.0 equiv), Pd(OAc)2 (10 mol%), RuPhos (20 mol%), K3PO4 (3.0 equiv), toluene/H2O, 80 °C. Data sourced from Angewandte Chemie International Edition. acs.org

Copper-catalyzed reactions have emerged as powerful methods for C-C bond formation due to copper's low cost and unique reactivity. Chiral sulfoximines have been successfully implemented as ligands in several copper-catalyzed asymmetric transformations, demonstrating their potential for inducing high enantioselectivity.

While direct reports on copper-catalyzed asymmetric allylic alkylation (AAA) using sulfoximine ligands are specialized, the viability of such systems is strongly supported by their success in closely related reactions. For example, C1-symmetric aminosulfoximines have been used as ligands in copper-catalyzed asymmetric vinylogous Mukaiyama-type aldol reactions. acs.org In this transformation, catalysts prepared in situ from copper(II) triflate and the aminosulfoximine ligand effectively catalyze the reaction between silyl (B83357) dienol ethers and α-keto esters to produce α-hydroxy diesters with quaternary stereocenters in high yields and with enantioselectivities up to 99% ee. acs.org The choice of solvent was critical, with weakly coordinating solvents like diethyl ether providing the best results. acs.org These findings underscore the capacity of copper-sulfoximine complexes to create highly organized and effective chiral environments for enantioselective C-C bond formation.

Table 3: Copper-Catalyzed Asymmetric Vinylogous Mukaiyama-Type Aldol Reaction Using a C1-Symmetric Aminosulfoximine Ligand

Entry Solvent Additive Yield (%) ee (%)
1 Dichloromethane --- trace ---
2 Tetrahydrofuran --- 65 88
3 Diethyl Ether --- 76 92
4 Toluene --- 68 85
5 Diethyl Ether 2,2,2-Trifluoroethanol 85 92

Conditions: Catalyst prepared from Cu(OTf)2 (10 mol%) and aminosulfoximine ligand 1j (11 mol%). Reaction performed at room temperature for 5 hours. Data sourced from Organic Letters. acs.org

Gold-Mediated Cyclizations

The sulfoximine functional group has emerged as a competent internal oxidant and atom-transfer reagent within the domain of gold-catalyzed alkyne reactions. In a significant development, N-(2-alkynylphenyl) sulfoximines have been shown to undergo an intramolecular cyclization catalyzed by gold to yield 3H-indol-3-ones. nih.gov This transformation is particularly notable for its atom economy, as it obviates the need for an external oxidant. The reaction is believed to proceed via a distinctive mechanistic pathway where the gold-activated alkyne is first attacked by the sulfoximine nitrogen, leading to the formation of an α-imino gold carbene intermediate. nih.gov In a subsequent step, the sulfoxide (B87167) moiety, liberated from the initial transfer, acts as an intramolecular oxygen source to oxidize the carbene. nih.gov

This dual N- and O-transfer cascade from a single functional group is a novel strategy in gold catalysis. The method exhibits tolerance to a variety of functional groups and produces the desired 3H-indol-3-one scaffolds in good yields. Its synthetic utility is further enhanced by its compatibility with one-pot procedures, enabling access to complex C2-quaternary indolin-3-one structures. nih.gov

Enantioselective Carbon-Heteroatom Bond Formation

Asymmetric Hydrogenation of Olefins and Ketones

While this compound is not commonly employed as a standalone ligand, its chiral sulfoximine framework is a critical design element in the synthesis of sophisticated chiral ligands for asymmetric catalysis. The field of asymmetric hydrogenation has been significantly advanced by the development of chiral phosphine ligands. tcichemicals.comwiley-vch.deresearchgate.net Hybrid P,N-ligands that incorporate the stereogenic sulfur center of a sulfoximine have been synthesized and investigated in this context. rwth-aachen.deresearchgate.net

For example, iridium catalysts functionalized with phosphite-sulfoximine ligands have demonstrated high efficacy in the hydrogenation of a broad array of functionalized olefins, such as α,β-unsaturated enones, esters, lactams, and lactones, achieving excellent enantioselectivities. researchgate.net The precise steric and electronic environment required for high enantioselection is provided by these advanced ligands, whose properties are tuned by the sulfoximine component. nih.govsigmaaldrich.com Thus, the sulfoximine scaffold plays an essential, albeit indirect, role in advancing asymmetric hydrogenation methodologies. researchgate.net

Hydrosilylation Reactions

The role of this compound in asymmetric hydrosilylation mirrors its application in hydrogenation; it primarily serves as a chiral backbone for more elaborate ligand systems. The asymmetric hydrosilylation of ketones is a cornerstone method for accessing chiral secondary alcohols. nih.gov Although several catalytic systems are effective, those based on chiral phosphine ligands have proven particularly successful. nih.gov

Specifically, conformationally rigid and electron-rich P-chiral bisphosphine ligands have been used effectively in the rhodium-catalyzed hydrosilylation of ketones. nih.gov The synthesis of such ligands often begins with fundamental chiral building blocks. While the direct application of this compound is not widely documented, the creation of phosphino-sulfoximine (P,N) ligands highlights the potential of this compound class. These P,N-ligands have been successfully used in other asymmetric reactions, suggesting their applicability in hydrosilylation catalysis. rwth-aachen.deresearchgate.net

C-H Activation and Functionalization (e.g., C-H Borylation, C-H Arylation, C-H Olefination)

The sulfoximine moiety is a powerful directing group in transition-metal-catalyzed C-H activation, facilitating the functionalization of specific C-H bonds that would otherwise be unreactive.

C-H Borylation: The regioselective introduction of a boryl group onto an aryl sulfoximine can be achieved through iridium-catalyzed C-H borylation. The selectivity for the ortho or meta position is controlled by the ancillary ligand on the iridium center. When 3,4,7,8‐tetramethyl‐1,10‐phenanthroline (tmphen) is used as the ligand, borylation is directed to the ortho position. Under these conditions, phenyl methyl sulfoximine, a close structural analog of the title compound, is converted exclusively to the ortho-borylated product with a 79% yield. These borylated intermediates are valuable synthetic linchpins for subsequent cross-coupling reactions to forge new C-O, C-C, and C-N bonds.

Table 1: Iridium-Catalyzed ortho-C-H Borylation of Aryl Sulfoximines

This table summarizes the yields for the ortho-borylation of various aryl sulfoximine substrates using an Iridium catalyst.

SubstrateProductYield (%)
Phenyl methyl sulfoximineortho-Borylated phenyl methyl sulfoximine79
4-Methylphenyl sulfoximineortho-Borylated 4-methylphenyl sulfoximine60
4-Methoxyphenyl (B3050149) sulfoximineortho-Borylated 4-methoxyphenyl sulfoximine62
Naphthyl sulfoximineortho-Borylated naphthyl sulfoximine64

Data sourced from a study on the diversification of NH-Aryl Sulfoximines. nih.gov

C-H Arylation and Olefination: Palladium-catalyzed C-H activation has been employed for the kinetic resolution of racemic sulfoximines. In the presence of a chiral amino acid ligand, a Pd(II) catalyst can selectively functionalize one enantiomer of a racemic sulfoximine via C-H arylation or olefination, leaving the other enantiomer untouched. This strategy yields both enantiomerically enriched starting material and C-H functionalized product with high selectivity.

Furthermore, Ir(III) catalysts paired with chiral carboxylic acids facilitate the asymmetric C-H activation and subsequent annulation of sulfoximines with diazo compounds. This desymmetrization reaction constructs chiral 1,2-benzothiazines with up to 97% enantiomeric excess. researchgate.net

N-H Functionalizations for C-N Bond Formation

The N-H bond of the sulfoximine group is a prime location for synthetic modification, especially for forging C-N bonds via metal-catalyzed cross-coupling. N-arylation of sulfoximines is readily achieved using either palladium or copper catalysts.

While palladium catalysis is effective with aryl bromides, copper-mediated N-arylation offers a complementary and often milder, ligand-free alternative. organic-chemistry.org A typical copper-mediated procedure involves reacting the sulfoximine with an aryl halide in a solvent like DMSO at elevated temperatures, providing the N-aryl sulfoximine products in high yields. organic-chemistry.org Another strategy uses a stoichiometric quantity of copper to mediate the oxidative coupling between a sulfoximine and a C-H bond of a directing-group-containing arene, such as a 2-arylpyridine. These methods provide reliable access to N-aryl sulfoximines, which are valuable structures in medicinal chemistry and organic synthesis. organic-chemistry.org

As a Chiral Building Block and Reagent

This compound serves as a versatile chiral synthon, employed both as a classical resolving agent and as a precursor for creating other chiral reagents. researchgate.netnih.govorganic-chemistry.org

Its use as a resolving agent for ketones is a classic application. rwth-aachen.deresearchgate.net The process involves deprotonation of the sulfoximine to form its corresponding anion, which then adds to a racemic ketone to form a pair of diastereomers. These diastereomers, having distinct physical properties, can be separated by standard laboratory techniques like column chromatography. Subsequent cleavage of the separated diastereomers regenerates the chiral sulfoximine auxiliary and provides the ketone in enantiomerically pure form.

Moreover, the chiral sulfoximine framework is a valuable starting point for synthesizing other important reagents. A key example is the preparation of N-Tosyl-S-difluoromethyl-S-phenylsulfoximine from a phenylsulfoximine precursor. This derivative functions as an effective electrophilic reagent for transferring the difluoromethyl (CF2H) group to a variety of nucleophiles, a transformation of high interest in pharmaceutical and materials science. nih.gov The adaptability of the sulfoximine group makes it a foundational building block for the asymmetric synthesis of diverse and complex chiral molecules. researchgate.net

Applications in Asymmetric Organocatalysis

The rigid, stereochemically defined structure of the sulfoximine moiety has been exploited in the design of novel chiral organocatalysts.

Chiral sulfoximines have been successfully incorporated into bifunctional organocatalysts, particularly those based on a thiourea (B124793) scaffold. These catalysts are designed to activate substrates through hydrogen bonding. The synthesis of these catalysts typically starts from the enantiopure parent compound, (S)-S-methyl-S-phenylsulfoximine.

Table 1: Examples of Synthesized Sulfoximine-Thiourea Organocatalysts

CatalystLinker TypeStarting Material
(R)-9 Methylene linker from S-Me(S)-S-Methyl-S-phenylsulfoximine
(S)-12 Linker to Sulfonimidoyl N(S)-S-Methyl-S-phenylsulfoximine

This table is based on research into the design of novel thiourea-sulfoximine catalysts.

Sulfoximine-based thiourea organocatalysts have demonstrated their utility in catalytic desymmetrization reactions, a powerful strategy for generating chirality. Specifically, they have been applied to the enantioselective opening of cyclic meso-anhydrides.

In these reactions, the bifunctional catalyst is thought to operate through a dual activation mechanism. The acidic protons of the thiourea group activate the anhydride's carbonyl group via hydrogen bonding, making it more susceptible to nucleophilic attack. Simultaneously, a basic site on the catalyst can activate the nucleophile, such as an alcohol.

Research has shown that sulfoximine-thiourea catalysts can promote the desymmetrization of meso-3-phenylglutaric anhydride (B1165640) using methanol (B129727) as the nucleophile. These catalysts exhibit good reactivity, leading to the formation of the corresponding hemiester product. While early examples showed moderate enantioselectivity, they successfully established the viability of using chiral sulfoximines as the controlling element in this class of organocatalyst. [From step 1: 1, 2] The ability to perform these reactions at ambient temperature with low catalyst loadings is a significant advantage. psu.edu

Table 2: Performance of a Sulfoximine-Thiourea Catalyst in Meso-Anhydride Desymmetrization

SubstrateCatalyst Loading (mol%)NucleophileYield (%)Enantiomeric Excess (ee %)
meso-3-Phenylglutaric Anhydride10Methanol7725

Data reflects the catalytic activity of a sulfoximine-thiourea derivative in the enantioselective opening of a cyclic meso-anhydride. [From step 1: 1]

Catalytic Asymmetric Cascade Reactions (e.g., Biginelli Reaction)

The Biginelli reaction, a multicomponent condensation of an aldehyde, a urea (B33335) or thiourea, and an enolizable carbonyl compound, stands as a cornerstone for the synthesis of dihydropyrimidinones (DHPMs). These heterocyclic scaffolds are of significant pharmacological interest. nih.gov The development of catalytic asymmetric variants of this reaction is crucial for accessing enantioenriched DHPMs. In this context, chiral sulfoximine derivatives have been explored as organocatalysts.

Research into the application of chiral sulfoximine-based organocatalysts in the Biginelli reaction has demonstrated their potential, albeit with moderate success in enantiocontrol. beilstein-journals.org Specifically, enantiopure sulfoximines have been incorporated into thiourea-type structures to create bifunctional organocatalysts. beilstein-journals.orgsigmaaldrich.com These catalysts leverage the hydrogen-bonding capabilities of the thiourea moiety to activate the reaction components, while the chiral sulfoximine group provides the asymmetric environment necessary for inducing enantioselectivity.

In a study investigating newly designed thiourea-sulfoximine catalysts, their efficacy in the asymmetric Biginelli reaction was evaluated. beilstein-journals.org The reaction involved the condensation of benzaldehyde, urea, and ethyl acetoacetate. While the catalysts demonstrated good activity, the enantioselectivity achieved was modest. beilstein-journals.org For instance, one of the more effective sulfoximine-thiourea catalysts yielded the corresponding dihydropyrimidinone with a notable, yet not optimal, enantiomeric ratio of 78:22. beilstein-journals.org

The researchers noted that the stereogenic sulfur center of the sulfoximine is the sole element of chirality in these catalysts, which is a relatively uncommon feature in organocatalysis. beilstein-journals.org It was suggested that modifications to the catalyst structure, such as altering the proximity of the sulfonimidoyl group to the thiourea core, could be a strategy for enhancing enantiocontrol in future iterations. beilstein-journals.org

The findings underscore the initial efforts and challenges in utilizing chiral sulfoximine-based organocatalysts for the asymmetric Biginelli reaction. While high levels of enantioselectivity have yet to be achieved, the results provide a foundation for the further development of this catalyst class for complex cascade reactions.

Research Findings: Asymmetric Biginelli Reaction Catalyzed by a Chiral Sulfoximine-Thiourea Derivative

EntryCatalystAldehydeUrea/Thioureaβ-KetoesterYield (%)e.r.Ref.
1Chiral Sulfoximine-ThioureaBenzaldehydeUreaEthyl acetoacetateModerate78:22 beilstein-journals.org

Mechanistic Investigations and Stereochemical Control in Reactions Involving S + N,s Dimethyl S Phenylsulfoximine

Elucidation of Diastereoselective and Enantioselective Induction Mechanisms

The high degree of stereochemical induction exerted by the chiral sulfoximine (B86345) moiety is attributed to the steric and electronic differences between the substituents on the sulfur atom. researchgate.net In reactions involving the α-carbon, the lithiated anion of N,S-Dimethyl-S-phenylsulfoximine adds to electrophiles, such as aldehydes and imines, with a high degree of diastereoselectivity. This selectivity is often rationalized by invoking a chelated cyclic transition state where the lithium cation is coordinated by both the sulfoximine oxygen and the oxygen or nitrogen of the electrophile. The incoming electrophile approaches from the sterically less hindered face, away from the bulky phenyl group, leading to the preferential formation of one diastereomer.

Transition State Analysis and Energy Landscapes

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in rationalizing the stereochemical outcomes of reactions involving chiral sulfoximines. nih.govsemanticscholar.org These studies provide detailed energy profiles of competing reaction pathways and geometries of the corresponding transition states.

In the palladium-catalyzed kinetic resolution of sulfoximines via C-H activation, DFT studies have validated that the coordination of a chiral amino acid ligand (like MPAA) to the palladium center is crucial for stereodiscrimination. nih.govresearchgate.net The calculations reveal that the energy barrier for the concerted metalation-deprotonation (CMD) step is significantly different for the two enantiomers of the sulfoximine. The transition state involves a transient six-membered palladacycle. semanticscholar.org The more stable transition state, which is lower in free energy, involves a specific orientation of the sulfoximine enantiomer that minimizes steric clashes with the chiral ligand. nih.govresearchgate.net For example, analysis of the transition states often shows a twisted-boat conformation for the palladacycle, where the steric hindrance between the N-Boc moiety of the ligand and the sulfoximine's phenyl group dictates which enantiomer reacts faster. chemrxiv.org

DFT calculations have also been employed to investigate the origins of chemo- and enantioselectivity in palladium-catalyzed cross-coupling reactions to form chiral sulfilimines, which are precursors to sulfoximines. researchgate.net These studies highlight the critical role of bisphosphine ligands in achieving high selectivity by controlling the geometry and energy of the transition states. researchgate.net

Role of the Sulfoximine Moiety in Directing Reactivity and Stereochemistry

The sulfoximine moiety is a powerful directing group in various transformations, particularly in metal-catalyzed C-H functionalization. researchgate.netacs.orgnih.gov The nitrogen and/or oxygen atoms of the sulfoximine can coordinate to a metal center, positioning the catalyst in proximity to a specific C-H bond, typically at the ortho-position of an aryl substituent. This directed metalation facilitates subsequent functionalization with high regioselectivity.

In the context of stereochemistry, when a chiral-at-sulfur sulfoximine is used, this directing ability is coupled with stereochemical control. nih.gov The chiral environment created by the non-planar, tetra-coordinate sulfur center dictates the facial selectivity of bond formation. In Pd(II)-catalyzed kinetic resolutions, the coordination of the sulfoximine's pyridyl-motif and a chiral amino acid ligand to the palladium catalyst controls the enantio-discriminating C(aryl)-H activation. nih.govsemanticscholar.orgchemrxiv.org The inherent chirality of the sulfoximine, combined with the chirality of the ligand, creates a diastereomeric relationship in the transition states, leading to a significant rate difference between the two enantiomers. researchgate.net

The sulfoximine can also act as an "E/Z auxiliary" in the stereoselective synthesis of trisubstituted alkenes. chemrxiv.org It facilitates the stereoselective condensation with aldehydes to form alkenyl sulfoximines, and the subsequent cross-coupling reaction proceeds with retention of the double bond geometry, demonstrating the moiety's ability to control stereochemistry beyond simple asymmetric induction at a neighboring center. chemrxiv.org

Solvent Effects and Additive Influences on Stereochemical Outcome

The stereochemical outcome of reactions involving (S)-(+)-N,S-Dimethyl-S-phenylsulfoximine can be significantly influenced by the choice of solvent and the presence of additives. These factors can alter the aggregation state of organometallic reagents, the solvation of transition states, and the Lewis acidity or basicity of the reaction medium.

In the context of palladium-catalyzed C-H arylative kinetic resolution of sulfoximines, a systematic screening of solvents revealed that trifluorotoluene (TFT) can be superior to other solvents like 1,2-dichloroethane (B1671644) (DCE), leading to improved selectivity. semanticscholar.org Similarly, the choice of additives, such as co-oxidants and bases, is critical. In one study, switching from Ag2CO3 to Ag2O as the oxidant and using a specific ligand (L8) were key to achieving high selectivity factors. semanticscholar.orgresearchgate.net The addition of reagents like 2-chloro-benzoquinone was also found to be essential for efficient catalyst turnover and high conversion. nih.gov

The choice of base and solvent is also crucial in the S-alkylation of sulfinamides to produce chiral sulfoximines. nih.gov Optimization studies showed that using sodium hydroxide (B78521) in 1,2-dimethoxyethane (B42094) (DME) provided superior regioselectivity and efficiency compared to other base/solvent combinations like NaH in THF or K2CO3 in DMF. nih.govorganic-chemistry.org These conditions are thought to favor the formation of the sulfur-centered anion over the nitrogen-centered anion, preventing side reactions and preserving the stereochemical integrity of the sulfur center. organic-chemistry.org

Investigation of Reaction Intermediates (e.g., Sulfuranes, Radical Pathways)

The mechanisms of sulfoximine synthesis and transformation often involve reactive intermediates that are not directly observed but are inferred from experimental evidence and computational studies. In the synthesis of NH-sulfoximines from sulfoxides using hypervalent iodine reagents, an electrophilic aminodiazonium ion (H2N3+) has been proposed as an intermediate that releases N2 to provide the electrophilic nitrogen source. nih.gov In other systems, particularly those involving transition metals, metal-nitrene complexes are frequently invoked as key intermediates. For example, rhodium-catalyzed iminations are proposed to proceed via a reactive Rh-nitrene species. nih.govrsc.org

In the one-pot synthesis of sulfoximines from sulfides using ammonium (B1175870) carbamate (B1207046) and a hypervalent iodine reagent, mechanistic studies suggest the formation of an iodonitrene intermediate. nih.govmdpi.com This species is believed to be the active nitrogen-transfer agent. Further investigations have detected the presence of sulfane nitrile intermediates, providing deeper insight into the reaction pathway. nih.gov While both diphenylsulfoxide and diphenylsulfilimine were converted to the sulfoximine under the reaction conditions, only the sulfilimine reacted with the oxidant alone, indicating the sulfilimine is a likely intermediate in the conversion from the sulfide. nih.gov

Factors Influencing Kinetic Resolution and Selectivity Factors

Kinetic resolution is a powerful method for obtaining enantioenriched sulfoximines, relying on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting enantiomer to the slow-reacting enantiomer (s = k_fast / k_slow). acs.org A higher s-factor allows for the isolation of both the unreacted starting material and the product with high enantiomeric excess (ee) at or near 50% conversion. ethz.ch

Several factors influence the selectivity factor in the kinetic resolution of sulfoximines:

Catalyst/Ligand Structure: In Pd-catalyzed C-H olefination, the structure of the chiral amino acid ligand is paramount. nih.gov For example, using N-Boc-L-tert-leucine as a ligand might give a low s-factor, while switching to a more sterically demanding ligand can dramatically increase it. semanticscholar.org

Directing Group: The nature of the directing group on the sulfoximine substrate significantly impacts selectivity. A 3-methyl-2-pyridyl directing group was found to be superior to an unsubstituted pyridyl group in one study, affording a much higher s-factor of 58 compared to lower values for other substituted pyridyl groups. nih.gov

Reaction Conditions: Temperature, solvent, and additives play a crucial role. Lowering the reaction temperature often leads to an increase in the s-factor, although it may decrease the reaction rate. acs.org The choice of oxidant and other additives in catalytic cycles is also critical for achieving high selectivity. nih.govacs.org

The following table presents data from a Pd(II)-catalyzed kinetic resolution of various sulfoximines, illustrating the impact of substrate structure on the selectivity factor.

Computational and Theoretical Studies of S + N,s Dimethyl S Phenylsulfoximine and Its Derivatives

Electronic Structure and Conformation Analysis

The electronic structure and conformational landscape of sulfoximines are foundational to understanding their reactivity. Computational methods, particularly ab initio molecular orbital (MO) theory and density functional theory (DFT), are primary tools for these investigations. researchgate.net These methods allow for the calculation of molecular geometries, vibrational frequencies, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for assessing molecular stability and reactivity. mdpi.com

Conformational analysis, often performed using DFT calculations or semi-empirical methods, helps identify the most stable three-dimensional arrangements of the molecule. unifesp.brchemrxiv.org For complex molecules like (S)-(+)-N,S-Dimethyl-S-phenylsulfoximine, the potential energy surface can be scanned by systematically rotating key dihedral angles to locate various conformers and the transition states that connect them. nih.govmdpi.com The relative energies of these conformers determine their population at a given temperature. The analysis of these conformations is critical, as the specific geometry adopted by the molecule can significantly influence its interaction with other reagents and catalysts. researchgate.net While specific HOMO-LUMO gap values for the title compound are not extensively documented in dedicated studies, the general approach involves using DFT calculations (e.g., with B3LYP functional) to determine these electronic parameters, which indicate the molecule's chemical reactivity and kinetic stability. mdpi.comnih.govmdpi.com

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry is a powerful tool for predicting the outcomes of chemical reactions involving sulfoximine (B86345) derivatives. By modeling reaction pathways, chemists can gain insights into the factors that control reactivity, regioselectivity, and, crucially for chiral sulfoximines, stereoselectivity.

Density Functional Theory (DFT) Calculations on Reaction Pathways and Intermediates

DFT calculations are extensively used to map the potential energy surfaces of chemical reactions. acs.org This involves locating and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov By comparing the activation energy barriers of different possible pathways, researchers can predict the most likely reaction mechanism and outcome.

A notable example is the study of the palladium(II)-catalyzed kinetic resolution of N-Boc-phenyl-2-pyridyl sulfoximine via C–H olefination. academie-sciences.fr DFT calculations were employed to elucidate the origin of stereoselectivity. The calculations revealed that the preference for the (S)-enantiomer is determined during the concerted metalation-deprotonation (CMD) step. The transition state leading to the (S)-product was found to be significantly lower in energy than the one leading to the (R)-product. This energy difference arises from steric clashes in the less favored transition state, specifically between the N-Boc group and the methyl group of the pyridine (B92270) ligand. academie-sciences.fr

Table 1: Calculated Free Energies for Key Intermediates and Transition States in Pd(II)-Catalyzed Kinetic Resolution

Species Configuration Relative Free Energy (kcal/mol)
Intermediate (Int-0) S 0.0
Intermediate (Int-0) R +1.0
Transition State (INSPyr) S +17.4
Transition State (INSPyr) R +21.8

Data sourced from kinetic resolution studies of a related N-protected aryl-pyridyl-sulfoximine. academie-sciences.fr

Furthermore, non-covalent interaction (NCI) analysis, a method based on DFT, can be used to visualize and understand the weak interactions that often govern stereoselectivity in transition states. rsc.org

Ab Initio Molecular Orbital Calculations

Ab initio MO calculations, which are based on first principles without empirical parameterization, provide a rigorous method for studying chemical systems. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2), are often used to obtain highly accurate energies for geometries optimized at the DFT level. researchgate.net In the context of reactivity, ab initio calculations can be used to validate the results from DFT and provide a deeper understanding of the electronic effects that influence reaction pathways and stereoselectivity. rsc.org For instance, high-level ab initio methods are employed to study the electronic structures of isomers and calculate their final energies with high accuracy, which is fundamental to predicting reaction thermodynamics and kinetics. researchgate.net

Analysis of Bonding Characteristics (e.g., S-N Bond Energies, π-Interactions)

Further evidence against π-bonding comes from studies on related sulfonamides, which show that rotational barriers around the S-N axis are primarily governed by electron repulsion rather than the breaking of a π-bond. chemrxiv.org

The strength of the S-N bond can be quantified by its bond dissociation energy (BDE). Computational studies have provided values for the S-N BDE in simple sulfoximines, which are critical for understanding the stability and degradation pathways of these molecules. researchgate.net

Table 2: Calculated S-N Bond Dissociation Energies (BDEs) for Simple Sulfoximines

Compound Computational Level S-N BDE (kcal/mol)
Sulfoximine (H₂S(O)NH) MP2(full)/6-31+G* 51.35
N-Methyl Sulfoximine (H₂S(O)NMe) MP2(full)/6-31+G* 41.28

Data sourced from theoretical studies by Bharatam et al. researchgate.net

These computational findings are crucial for predicting the chemical stability of sulfoximines and designing new reactions.

Molecular Recognition Studies and Non-Covalent Interactions

Molecular recognition, driven by non-covalent interactions, is the foundation of enantioselective catalysis. escholarship.orggoogle.com For chiral sulfoximines, understanding how they interact with chiral catalysts or reagents is key to predicting and explaining stereochemical outcomes. Computational methods are instrumental in modeling these complex interactions. embl.org

Hydrogen bonding is a particularly important property of sulfoximines, especially NH-unsubstituted variants, contributing to their utility as scaffolds in medicinal chemistry. researchgate.net In catalysis, non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces between the sulfoximine substrate and the catalyst create a specific chiral environment around the reaction center. academie-sciences.frnih.govmdpi.com

For example, in the peptide-catalyzed asymmetric N-oxidation of pyridyl sulfoximines, a proposed binding model suggests that specific hydrogen bonds and steric interactions between the substrate and the peptide catalyst are responsible for the high enantioinduction. nih.gov Computational modeling of these host-guest complexes can reveal the precise geometry and energetic contributions of these weak interactions, providing a rational basis for catalyst design. nih.gov

London Dispersion Force Contributions to Chiral Catalysis

While steric and electrostatic interactions have traditionally been considered the primary drivers of stereoselectivity, the role of London dispersion forces is increasingly recognized as critical, particularly in non-polar environments. These weak, attractive forces can have a significant cumulative effect, influencing the conformational preferences of catalyst-substrate complexes and the relative energies of diastereomeric transition states.

In certain catalytic systems involving sulfoximines, dispersion interactions have been identified as the main factor controlling stereoselectivity. For instance, computational studies on the iron-catalyzed NH imidation of sulfoxides to form sulfoximines suggested that the stereoselectivity is primarily dictated by the difference in dispersion interactions within the competing transition states. researchgate.net This highlights the importance of using computational methods that can accurately account for dispersion, such as DFT functionals with empirical dispersion corrections (e.g., DFT-D), to achieve reliable predictions in chiral catalysis.

Derivatives and Analogues of S + N,s Dimethyl S Phenylsulfoximine: Synthesis and Chiral Properties

Synthesis of N-Functionalized Sulfoximines (e.g., N-alkyl, N-aryl, N-alkynyl)

The functionalization of the nitrogen atom in sulfoximines is a key strategy for modifying their chemical and physical properties. While the parent NH-sulfoximines are common starting points for N-functionalization, methods applicable to already N-substituted sulfoximines, such as (S)-(+)-N,S-Dimethyl-S-phenylsulfoximine, are also of interest.

N-Alkylation and N-Arylation: The synthesis of N-alkyl and N-aryl sulfoximines can be achieved through various methods. For instance, N-aryl dibenzothiophene sulfoximines have been synthesized from the unsubstituted NH-sulfoximine by reaction with arylboronic acids in the presence of copper(I) iodide and dimethylaminopyridine (DMAP) in methanol (B129727), affording yields between 67% and 77%. nsf.gov Similarly, N-alkyl derivatives of dibenzothiophene sulfoximine (B86345) were obtained in yields of 46%–56%. nsf.gov These methods highlight general strategies for N-functionalization that could potentially be adapted for modifying related sulfoximines.

N-Alkynylation: The introduction of an alkynyl group at the nitrogen atom of a sulfoximine has also been explored. The synthesis of N-alkynyl derivatives can be accomplished through various synthetic routes, often involving the reaction of an NH-sulfoximine with an appropriate alkynylating agent.

Synthesis of Halogenated Sulfoximines (e.g., Fluoro-substituted)

The incorporation of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. In the context of sulfoximines, fluorinated derivatives are of considerable interest.

One notable example is the synthesis of N-Tosyl-S-difluoromethyl-S-phenylsulfoximine. This compound was prepared via a copper(II)-catalyzed nitrene transfer reaction. acs.org While this is not a direct derivative of this compound, its synthesis demonstrates a method for introducing fluorinated alkyl groups to the sulfur atom of a sulfoximine, a strategy that could be conceptually applied to create fluorinated analogues. This particular reagent has been shown to act as an efficient difluoromethylating agent for various nucleophiles. acs.org The mechanism of this difluoromethylation is proposed to involve the formation of a difluorocarbene species. acs.org

The development of synthetic methods for α-substituted fluoro(phenylsulfonyl)methane derivatives, which can be seen as precursors or analogues to certain sulfoximine structures, has also been a focus of research. nih.gov These methods often aim to overcome the challenges associated with the 1,4-addition of "hard" fluorinated carbanions to Michael acceptors. nih.gov

Development of Sulfoximine-Containing Pseudopeptides

The chiral nature of sulfoximines makes them attractive building blocks for the synthesis of pseudopeptides, where the sulfoximine moiety can introduce unique conformational constraints and stereochemical features.

The synthesis of pseudopeptides incorporating a sulfoximine unit has been reported, starting from chiral S-methyl-S-phenylsulfoximine derivatives. rwth-aachen.de In one approach, the synthesis of a pseudotripeptide involved the coupling of an N-amino acid substituted sulfoximine with another amino acid derivative. rwth-aachen.de The reaction sequence included carboxylation of the sulfoximine methyl group followed by peptide coupling. rwth-aachen.de However, this standard approach proved to be inefficient in some cases, necessitating the development of alternative strategies and optimization of reaction conditions. rwth-aachen.de The para-substituent on the aryl group of the sulfoximine was found to influence the success of the metallation step required for carboxylation. rwth-aachen.de

Structure-Reactivity and Structure-Stereoselectivity Relationships

The relationship between the structure of sulfoximine derivatives and their reactivity is a critical aspect of their chemistry. Studies on the photochemical behavior of N-substituted dibenzothiophene sulfoximines have provided insights into how the substituent on the nitrogen atom influences the S–N bond cleavage. nsf.gov

It was observed that N-phenyl dibenzothiophene sulfoximine can undergo photolysis to produce phenyl nitrene and dibenzothiophene S-oxide. nsf.gov The nature of the N-substituent significantly affects the quantum yield of this reaction. Electron-withdrawing N-aryl substituents were found to increase the quantum yield of dibenzothiophene S-oxide production, while electron-donating N-aryl groups decreased it. nsf.gov Most N-alkyl substituents either slightly lowered or did not increase the quantum yield, and steric hindrance from branching in the alkyl group did not enhance the reaction. nsf.gov

Furthermore, the reactivity of derivatives of N,S-dimethyl-S-phenylsulfoximine has been explored. For example, racemic N-methyl-S-(nitromethyl)-S-phenylsulfoximine can be prepared by the alkaline nitration of N,S-dimethyl-S-phenylsulfoximine in high yield. researchgate.net This nitro derivative can then undergo further reactions, such as C-acylation with aromatic isocyanates or C-alkylation. researchgate.net These transformations highlight how modifications to the S-methyl group can influence the subsequent reactivity of the molecule.

Analogues with Modified Alkyl/Aryl Substituents on Sulfur

The synthesis of sulfoximine analogues with different substituents on the sulfur atom allows for the exploration of a wider chemical space and the fine-tuning of molecular properties. General methods for the synthesis of such analogues often involve the construction of the sulfoximine core with the desired substituents in place, rather than the modification of a pre-existing sulfoximine.

For instance, the synthesis of S-alkynyl sulfoximines has been achieved by treating β-keto sulfoximines with triflic anhydride (B1165640) and Hünig's base. researchgate.net This method provides access to a range of sulfoximines with an alkynyl group directly attached to the sulfur atom.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

X-ray Crystallography for Absolute Configuration Determination and Intermediate Structure Elucidation

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules in the solid state. This technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms. For chiral sulfoximines, this is crucial for unambiguously assigning the (R) or (S) configuration at the sulfur atom.

While a crystal structure for (S)-(+)-N,S-Dimethyl-S-phenylsulfoximine itself is not readily found in the surveyed literature, the principles of its structural determination can be understood from studies of closely related compounds. For instance, the X-ray crystal structure of a lithiated derivative, bis{S-(1-lithio-3,3-diphenylprop-2-enyl)-N-methyl-S-phenylsulfoximine-tetrahydrofuran(1/2)}, has been reported, providing valuable insight into the geometry and bonding of the N-methyl-S-phenylsulfoximine moiety. uzh.ch Similarly, the crystal structure of N-tosyl-S-difluoromethyl-S-phenylsulfoximine has been characterized, demonstrating the utility of X-ray diffraction in confirming the structure of complex sulfoximine (B86345) derivatives. cas.cn

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. For non-centrosymmetric space groups, which are typical for chiral compounds, anomalous dispersion effects can be used to determine the absolute structure. This allows for the unequivocal assignment of the (S) configuration to the dextrorotatory enantiomer of N,S-Dimethyl-S-phenylsulfoximine.

Furthermore, X-ray crystallography is a powerful tool for elucidating the structure of stable reaction intermediates. In the study of reaction mechanisms involving sulfoximines, isolating and crystallizing an intermediate can provide a definitive snapshot of its structure, confirming proposed mechanistic pathways. For example, the crystallization of a reaction product, such as a diastereomeric sulfoximine, allows for the detailed analysis of its stereochemistry, which can be correlated with the mechanism of its formation. rsc.org

Table 1: Representative Crystallographic Data for a Sulfoximine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)10.123(2)
b (Å)15.456(3)
c (Å)12.789(3)
β (°)98.76(2)
Volume (ų)1978.5(7)
Z4

Note: This data is representative of a typical sulfoximine derivative and is provided for illustrative purposes.

Chiroptical Spectroscopy (e.g., CD/ORD) for Absolute Configuration Assignment

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are particularly valuable for assigning the absolute configuration of chiral compounds in solution.

For aryl sulfoxides, a class of compounds closely related to this compound, CD spectroscopy has been effectively used to determine their absolute configuration. nih.gov The electronic transitions of the phenyl and sulfoxide (B87167) chromophores give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

In a typical study, the experimental CD spectrum of the chiral sulfoximine would be recorded and compared to theoretical spectra calculated using quantum mechanical methods. nih.gov A good correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. For instance, studies on aryl methyl sulfoxides have shown that the sign of the CD couplet between 200 and 250 nm can be reliably used to assign the (S) or (R) configuration at the sulfur center.

While specific CD/ORD data for this compound is not detailed in the available literature, the established methodologies for related aryl sulfoxides provide a clear framework for how these techniques would be applied. The presence of the phenyl chromophore in conjugation with the sulfoximine group would be expected to produce distinct CD signals that are sensitive to the stereochemistry at the sulfur atom.

Table 2: Expected Chiroptical Data for a Chiral Aryl Sulfoxide

TechniqueWavelength (nm)Sign of Cotton Effect for (S)-enantiomer
CD~250Negative
CD~220Positive
ORD>270Positive

Note: This data is based on typical values for related aryl sulfoxides and serves as an illustrative example.

NMR Spectroscopy for Mechanistic Pathway Elucidation and Diastereomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating reaction mechanisms and determining the stereochemical outcome of chemical transformations. In the context of this compound, NMR is used to identify reaction intermediates, characterize final products, and quantify the ratio of diastereomers formed in stereoselective reactions.

Mechanistic studies often employ NMR to follow the progress of a reaction over time. For example, in the NH-sulfoximination of sulfides, ¹H, ¹³C, and ¹⁵N NMR spectroscopy have been used to identify and characterize transient intermediates. rsc.org By conducting the reaction at low temperatures within the NMR spectrometer, short-lived species can be observed, providing direct evidence for the proposed reaction pathway. rsc.org The chemical shifts and coupling constants of the nuclei in these intermediates offer a wealth of structural information. rsc.org

When this compound is used as a chiral auxiliary or reactant in a diastereoselective reaction, NMR is the primary method for determining the diastereomeric ratio (d.r.) of the products. The protons and carbon atoms in the resulting diastereomers are in chemically non-equivalent environments, leading to distinct signals in the NMR spectrum. The integration of these signals allows for the precise quantification of the d.r.

For instance, in the formation of a diastereomeric sulfoximine, the ¹H NMR spectrum may show separate signals for the N-methyl or S-methyl groups of the two diastereomers. rsc.org The relative areas of these peaks directly correspond to the ratio of the diastereomers produced. rsc.org

Table 3: Representative ¹H and ¹³C NMR Data for a Diastereomeric Sulfoximine Product

NucleusMajor Diastereomer (ppm)Minor Diastereomer (ppm)
¹H (N-CH₃)3.24 (s)3.00 (s)
¹H (Aromatic)7.90-7.50 (m)7.90-7.50 (m)
¹³C (N-CH₃)43.8Not reported
¹³C (Aromatic)140.0, 133.0, 129.0, 128.5Not reported

Data adapted from a study on a related sulfoximine system for illustrative purposes. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.